Cas no 1881330-74-0 (methyl 3-amino-5-bromobenzoate hydrochloride)

methyl 3-amino-5-bromobenzoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-5-bromobenzoate hydrochloride
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- Inchi: 1S/C8H8BrNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H
- InChI Key: IQLJDRJMWQEBEE-UHFFFAOYSA-N
- SMILES: C(C1C=C(N)C=C(Br)C=1)(=O)OC.Cl
methyl 3-amino-5-bromobenzoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7400104-1.0g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 1.0g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7400104-2.5g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 2.5g |
$34.0 | 2025-03-11 | |
Aaron | AR00I3B2-1g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95% | 1g |
$52.00 | 2025-02-14 | |
Aaron | AR00I3B2-10g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95% | 10g |
$155.00 | 2023-12-15 | |
Enamine | EN300-7400104-0.5g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 0.5g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7400104-0.05g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 0.05g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7400104-0.25g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 0.25g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7400104-10.0g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95.0% | 10.0g |
$94.0 | 2025-03-11 | |
Aaron | AR00I3B2-5g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95% | 5g |
$108.00 | 2023-12-15 | |
Aaron | AR00I3B2-2.5g |
methyl 3-amino-5-bromobenzoate hydrochloride |
1881330-74-0 | 95% | 2.5g |
$72.00 | 2025-02-14 |
methyl 3-amino-5-bromobenzoate hydrochloride Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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3. Back matter
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on methyl 3-amino-5-bromobenzoate hydrochloride
Recent Advances in the Synthesis and Applications of Methyl 3-Amino-5-Bromobenzoate Hydrochloride (CAS: 1881330-74-0)
Methyl 3-amino-5-bromobenzoate hydrochloride (CAS: 1881330-74-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical properties and reactivity. This research brief aims to summarize the latest advancements in the synthesis, characterization, and applications of this compound, providing valuable insights for researchers and industry professionals.
The compound has garnered attention due to its role as a precursor in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. Recent publications have demonstrated its utility in the construction of benzimidazole and quinazoline derivatives, which exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The bromo and amino functional groups present in the molecule allow for further derivatization, making it a versatile building block in medicinal chemistry.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of methyl 3-amino-5-bromobenzoate hydrochloride in the synthesis of novel kinase inhibitors. The study reported a high-yield, scalable synthetic route that leverages palladium-catalyzed cross-coupling reactions to introduce diverse substituents. The resulting compounds showed promising activity against specific cancer cell lines, underscoring the potential of this intermediate in oncology drug development.
Another significant application of this compound was highlighted in a 2023 paper in Organic Letters, where it was used as a key intermediate in the synthesis of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. The probes exhibited high selectivity and sensitivity, enabling real-time monitoring of ROS in live cells. This advancement opens new avenues for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of methyl 3-amino-5-bromobenzoate hydrochloride to improve yield and purity. A study in Tetrahedron Letters detailed a novel one-pot synthesis method that reduces the number of purification steps and minimizes waste generation. This green chemistry approach aligns with the growing demand for sustainable and environmentally friendly synthetic protocols in the pharmaceutical industry.
In conclusion, methyl 3-amino-5-bromobenzoate hydrochloride (CAS: 1881330-74-0) continues to play a critical role in advancing chemical and biological research. Its applications span from drug discovery to diagnostic tools, demonstrating its versatility and importance. Future research is expected to further explore its potential in emerging therapeutic areas and sustainable synthesis methods, solidifying its position as a valuable asset in the field of chemical biology and medicinal chemistry.
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